methyl (3as,6ar)-6a-methyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate, cis
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Overview
Description
Methyl (3as,6ar)-6a-methyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate, cis is a complex organic compound belonging to the class of bicyclic pyrrolopyrroles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3as,6ar)-6a-methyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate, cis typically involves the cyclization of N-arylbromomaleimides with aminocrotonic acid estersThe reaction involves initial nucleophilic C-addition or substitution followed by intramolecular nucleophilic addition without the recyclyzation of the imide cycle .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
Methyl (3as,6ar)-6a-methyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate, cis can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl (3as,6ar)-6a-methyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate, cis has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of optoelectronic materials and pigments.
Mechanism of Action
The mechanism of action of methyl (3as,6ar)-6a-methyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate, cis involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl (3aR,6aS)-5-methyl-4,6-dioxo-3-(o-tolyl)octahydropyrrolo[3,4-c]pyrrole-1-carboxylate .
- Methyl (3aR,6aS)-3-(4-methoxyphenyl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate .
Uniqueness
Methyl (3as,6ar)-6a-methyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate, cis is unique due to its specific stereochemistry and the presence of the methyl group at the 6a position
Properties
CAS No. |
2648948-59-6 |
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Molecular Formula |
C9H16N2O2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
methyl 6a-methyl-1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole-3a-carboxylate |
InChI |
InChI=1S/C9H16N2O2/c1-8-3-10-5-9(8,6-11-4-8)7(12)13-2/h10-11H,3-6H2,1-2H3 |
InChI Key |
ZZXWXFKUIPGFDO-UHFFFAOYSA-N |
Canonical SMILES |
CC12CNCC1(CNC2)C(=O)OC |
Purity |
95 |
Origin of Product |
United States |
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